![molecular formula C16H22S B14492547 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane CAS No. 63176-38-5](/img/structure/B14492547.png)
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[311]heptane is a bicyclic compound with a unique structure that includes a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the double alkylation of cyclohexane 1,3-diesters with diiodomethane can produce the desired bicyclic structure . Another method involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can participate in various biochemical reactions, influencing the compound’s activity and specificity. The bicyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Myrtanyl acetate: Another bicyclic compound with a similar core structure but different substituents.
Uniqueness
6,6-Dimethyl-2-[(phenylsulfanyl)methyl]bicyclo[3.1.1]heptane is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This functional group can undergo various reactions, making the compound versatile for different applications.
Eigenschaften
CAS-Nummer |
63176-38-5 |
|---|---|
Molekularformel |
C16H22S |
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
6,6-dimethyl-2-(phenylsulfanylmethyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C16H22S/c1-16(2)13-9-8-12(15(16)10-13)11-17-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
InChI-Schlüssel |
KUHDLCHFUXXYBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C1C2)CSC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Bis[chloro(phenyl)methylidene]-1,4-diphenylbutane-1,4-dione](/img/structure/B14492465.png)
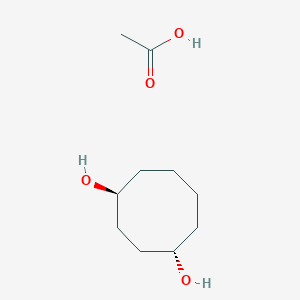
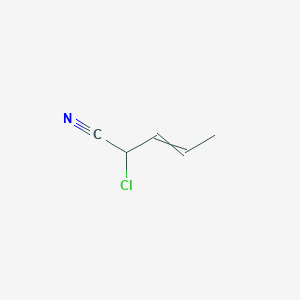
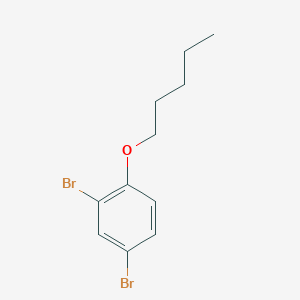
![3-[4-(Hexadecyloxy)phenyl]propanoic acid](/img/structure/B14492487.png)
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)pyrrolidine](/img/structure/B14492493.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

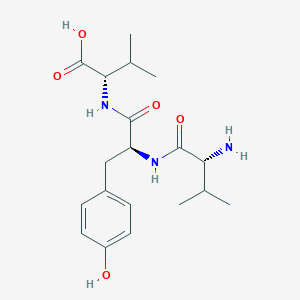
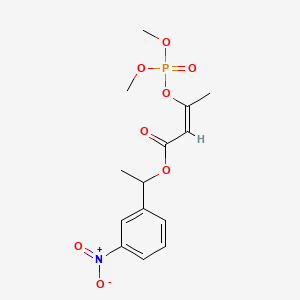
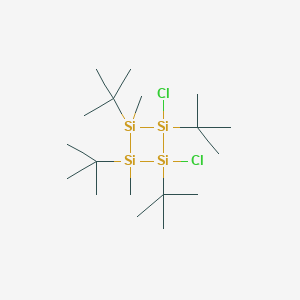
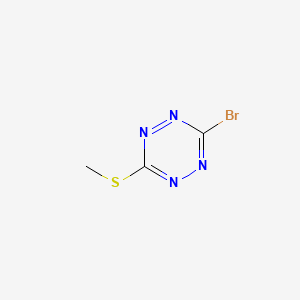
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)
![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
